A Comprehensive Technical Guide to 1,3-Dichloro-2,5-difluorobenzene (CAS 2367-80-8)
A Comprehensive Technical Guide to 1,3-Dichloro-2,5-difluorobenzene (CAS 2367-80-8)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the chemical and physical properties, spectral data, synthesis, reactivity, and applications of 1,3-dichloro-2,5-difluorobenzene. Designed for the discerning researcher, this document moves beyond a simple recitation of facts to offer a cohesive understanding of this versatile fluorinated building block.
Core Chemical Identity and Physicochemical Properties
1,3-Dichloro-2,5-difluorobenzene is a halogenated aromatic compound with the chemical formula C₆H₂Cl₂F₂.[1] Its structure, characterized by the specific substitution pattern of chlorine and fluorine atoms on the benzene ring, imparts a unique combination of reactivity and physical properties that make it a valuable intermediate in organic synthesis.
The presence of both chlorine and fluorine atoms significantly influences the electronic nature of the aromatic ring, rendering it electron-deficient and susceptible to certain types of chemical transformations. This unique electronic profile is a key determinant of its utility in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 1,3-Dichloro-2,5-difluorobenzene
| Property | Value | Source(s) |
| CAS Number | 2367-80-8 | [1] |
| Molecular Formula | C₆H₂Cl₂F₂ | [1] |
| Molecular Weight | 182.98 g/mol | [1][2] |
| Appearance | Powder or granule | [3] |
| Melting Point | -10 to -3.5 °C | [cite: ] |
| Boiling Point | 65-66 °C at 20 Torr | [cite: ] |
| Density | 1.502 ± 0.06 g/cm³ (Predicted) | [cite: ] |
| LogP | 3.2716 | [1] |
| Storage | 4°C, stored under nitrogen | [1][4] |
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals in the aromatic region. The chemical shifts and coupling patterns will be influenced by the adjacent halogen atoms. For comparison, the ¹H NMR spectrum of the isomer 1,3-dichloro-2-fluorobenzene shows signals between 7.0 and 7.4 ppm.[1]
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¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms in the benzene ring. The carbon atoms directly bonded to fluorine will exhibit characteristic C-F coupling. For instance, the ¹³C NMR spectrum of 1,3-dichloro-4-fluorobenzene shows signals in the aromatic region, with the fluorinated carbon appearing as a doublet.[5]
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. For 1,3-dichloro-2,5-difluorobenzene, two distinct signals are expected for the two non-equivalent fluorine atoms.
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the C-H, C-C, C-Cl, and C-F bonds. The C-F stretching vibrations typically appear in the region of 1000-1400 cm⁻¹. The IR spectrum of the related compound 1-chloro-2,5-difluorobenzene can be found in the NIST WebBook.[6]
Mass Spectrometry (MS):
The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) will be observed. Fragmentation patterns will likely involve the loss of chlorine and fluorine atoms or radicals.
Synthesis and Manufacturing
The synthesis of 1,3-dichloro-2,5-difluorobenzene typically involves multi-step procedures starting from readily available precursors. While a specific, detailed protocol for this exact isomer is not widely published, the synthesis of related dichlorofluorobenzenes provides a clear indication of the likely synthetic strategies. A common approach involves the chlorination of a fluorinated precursor.
For example, the synthesis of the isomer 1,3-dichloro-2-fluorobenzene can be achieved by the chlorination of 3-chloro-2-fluoronitrobenzene at high temperatures.[7]
Conceptual Synthetic Workflow:
A plausible synthetic route to 1,3-dichloro-2,5-difluorobenzene could involve the diazotization of a corresponding aniline precursor, followed by a Sandmeyer-type reaction to introduce the chloro or fluoro substituents. The specific starting material and sequence of reactions would be critical to achieving the desired substitution pattern.
Conceptual Synthetic Pathway for 1,3-Dichloro-2,5-difluorobenzene.
Chemical Reactivity and Synthetic Utility
The reactivity of 1,3-dichloro-2,5-difluorobenzene is dominated by the presence of multiple halogen substituents on the aromatic ring. These halogens serve as versatile functional handles for a variety of cross-coupling and nucleophilic substitution reactions, making it a valuable building block in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms in 1,3-dichloro-2,5-difluorobenzene are amenable to displacement via palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.
Suzuki-Miyaura Coupling:
This reaction enables the formation of carbon-carbon bonds by coupling the aryl chloride with an organoboron reagent in the presence of a palladium catalyst and a base. This is a powerful method for introducing new aryl or alkyl groups onto the benzene ring.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of Aryl Chlorides
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To a dry reaction vessel under an inert atmosphere, add the aryl chloride (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 equiv.).
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Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF).
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Heat the reaction mixture with stirring for the required time, monitoring the progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, and perform an aqueous workup.
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination:
This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines at the positions of the chlorine atoms. This is a key transformation in the synthesis of many pharmaceuticals and agrochemicals.[8]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Aryl Chlorides
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In an inert atmosphere glovebox or using Schlenk techniques, combine the aryl chloride (1.0 equiv.), the amine (1.0-1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-2.0 equiv.) in a dry reaction vessel.[9]
-
Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
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Seal the vessel and heat the reaction mixture with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
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After cooling, quench the reaction and perform a standard aqueous workup.
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Extract the product, dry the organic phase, and remove the solvent in vacuo.
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Purify the product by flash chromatography.
Key Reaction Pathways of 1,3-Dichloro-2,5-difluorobenzene.
Nucleophilic Aromatic Substitution (SNAAr)
The electron-withdrawing nature of the fluorine and chlorine atoms activates the benzene ring towards nucleophilic aromatic substitution. This allows for the displacement of the halogen atoms by a variety of nucleophiles, such as alkoxides, thiolates, and amines, under appropriate reaction conditions.
Applications in Research and Industry
The unique substitution pattern and reactivity of 1,3-dichloro-2,5-difluorobenzene make it a valuable building block in several areas of chemical synthesis.
5.1. Agrochemicals:
Fluorinated and chlorinated aromatic compounds are common motifs in a wide range of modern agrochemicals, including herbicides, fungicides, and insecticides.[10] The specific substitution pattern of 1,3-dichloro-2,5-difluorobenzene can be a key structural element in the design of new active ingredients. For example, the related compound 1,3-dichloro-2-fluorobenzene is used as an intermediate in the synthesis of the herbicide fluroxypyr.[11]
5.2. Pharmaceuticals:
The incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The dichlorodifluorobenzene core can serve as a scaffold for the synthesis of novel pharmaceutical agents. One supplier notes its application in the synthesis of Librium and Valium, although this is a general application for chlorinated aromatic intermediates.[3]
5.3. Materials Science:
Halogenated aromatic compounds are also utilized as precursors in the synthesis of advanced materials, such as liquid crystals and polymers.[11] The physical properties and reactivity of 1,3-dichloro-2,5-difluorobenzene make it a candidate for the development of new materials with tailored electronic and optical properties.
Safety and Handling
1,3-Dichloro-2,5-difluorobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
1,3-Dichloro-2,5-difluorobenzene is a synthetically versatile building block with significant potential in the development of new agrochemicals, pharmaceuticals, and advanced materials. Its unique pattern of halogen substitution provides multiple reactive sites for functionalization through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for its effective utilization in research and development.
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